Calcium lactate trihydrate

Description

Historical Perspectives and Evolution of Calcium Lactate (B86563) Production

The production of calcium lactate dates back to the 19th century, closely tied to the burgeoning field of biotechnology and the understanding of fermentation processes. wikipedia.orgatamanchemicals.com Initially, it was prepared through the chemical reaction of lactic acid with calcium carbonate or calcium hydroxide (B78521). wikipedia.orgcortexch.comulrichgmbh.de This method was also historically significant as an intermediate step in the purification of lactic acid. wikipedia.orgatamanchemicals.com In this process, impure lactic acid from various fermentation sources was converted to calcium lactate, which could be more easily purified by crystallization. The purified calcium lactate was then treated with sulfuric acid to yield a purer lactic acid, precipitating the calcium as calcium sulfate. wikipedia.orgatamanchemicals.com

Since these early developments, industrial production has predominantly shifted to fermentative methods, which are more cost-effective. ulrichgmbh.demdpi.com This biological approach utilizes microorganisms to ferment carbohydrates from sources like corn, starch, molasses, or whey. ulrichgmbh.deformulationbio.com During fermentation, the produced lactic acid is neutralized in situ with a calcium source, such as calcium carbonate or calcium hydroxide, to maintain a suitable pH for the microorganisms, leading to the formation of calcium lactate in the fermentation broth. wikipedia.orgulrichgmbh.deencyclopedia.pub

Significance of Hydrate (B1144303) Forms in Calcium Lactate Research, with Emphasis on Trihydrate

Calcium lactate can exist in several hydration states, most notably as an anhydrous form, a monohydrate, a trihydrate, and a pentahydrate. formulationbio.comchemicalbook.com The degree of hydration significantly influences the compound's physicochemical properties, such as solubility, stability, and crystalline structure, which in turn dictates its suitability for different applications. formulationbio.comchemicalbook.com The pentahydrate is the most common and is often considered the most stable form. wikipedia.orgulrichgmbh.de

The trihydrate and pentahydrate forms are more soluble in water compared to the anhydrous salt. atamanchemicals.comchemicalbook.com Specifically, the solubility for the trihydrate and pentahydrate is reported as 9 g in 100 ml of water at 25°C. atamanchemicals.comchemicalbook.com The hydration state is a critical parameter in pharmaceutical formulations. For instance, research has indicated that the compaction properties of calcium lactate pentahydrate are superior to those of the trihydrate for use as a filler-binder in the direct compression of tablets. nih.gov The stability of these hydrates is also a key consideration; the pentahydrate can lose its water of hydration in a dry atmosphere at temperatures between 35 and 135°C, converting to the anhydrous form. wikipedia.orgatamanchemicals.com The trihydrate is characterized by a water loss of 15.0% to 20.0% when dried at 120°C for four hours. drugfuture.com

While the pentahydrate form has been more extensively studied, particularly for pharmaceutical tableting, the trihydrate form holds its own significance. nih.gov Its specific crystalline structure and properties are relevant in food applications and other industrial uses where its solubility and calcium content are valued. ontosight.airjpbcs.com A Chinese patent describes a method for producing L-calcium lactate with a weight loss on drying of 19.4%, corresponding to the trihydrate form. google.com

| Property | Anhydrous | Monohydrate | Trihydrate | Pentahydrate |

|---|---|---|---|---|

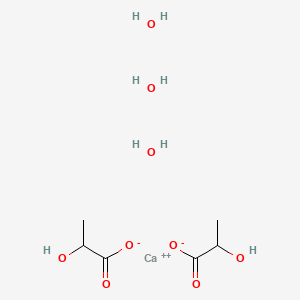

| Formula | C₆H₁₀CaO₆ | C₆H₁₀CaO₆·H₂O | C₆H₁₀CaO₆·3H₂O | C₆H₁₀CaO₆·5H₂O |

| Molecular Weight (g/mol) | 218.22 | 236.24 | 272.26 nih.gov | 308.30 |

| Solubility in Water (g/100mL at 25°C) | 3.4 (at 20°C) chemicalbook.com | Data not readily available | 9.0 atamanchemicals.comchemicalbook.com | 9.0 atamanchemicals.comchemicalbook.com |

| Loss on Drying (%) | ≤ 3.0% drugfuture.com | 5.0% - 8.0% drugfuture.com | 15.0% - 20.0% drugfuture.com | 22.0% - 27.0% drugfuture.com |

Current Research Gaps and Future Directions in Calcium Lactate Trihydrate Studies

Despite its established use, specific research focusing solely on this compound is less abundant compared to the pentahydrate form. Much of the existing literature mentions the trihydrate primarily in comparison, often highlighting the pentahydrate's perceived advantages in areas like pharmaceutical compaction. nih.gov This indicates a clear research gap in thoroughly characterizing the trihydrate form and exploring its unique potential.

Future research should be directed towards several key areas:

Crystallization and Production: There is a need for more detailed studies on the specific conditions that favor the crystallization of the trihydrate form over other hydrates. google.com Optimizing production methods, potentially through controlled fermentation and reactive crystallization processes, to selectively produce pure this compound could open up new applications. researchgate.net

Physicochemical Characterization: A deeper understanding of the trihydrate's stability under various temperature and humidity conditions, its dissolution kinetics, and its interaction with other components in complex systems is required. This knowledge is crucial for its application in food technology, where it is used as a firming agent, flavor enhancer, and nutritional supplement. ontosight.aichemicalbook.com

Advanced Applications: The potential of this compound in novel applications remains largely unexplored. Research into its use in advanced materials is a promising avenue. For example, calcium lactate has been shown to enhance the compressive strength and reduce water permeability of bioconcrete by promoting calcite precipitation by bacteria. wikipedia.orgnih.gov Specific investigations into the efficacy of the trihydrate form in such applications are warranted. Another area of interest is its use as a renewable, non-toxic, and biodegradable coagulant for removing suspended solids from water, offering an alternative to conventional aluminum-based coagulants. wikipedia.orgcortexch.comresearchgate.net

Structural and Mechanistic Studies: Advanced analytical techniques could be employed to elucidate the precise crystal structure and surface properties of the trihydrate. Studies on the electro-activation of calcium lactate solutions have shown the potential to generate highly reactive organic acids, a process that could be further investigated with a focus on the trihydrate salt. nih.govacs.org

| Research Area | Key Finding | Reference |

|---|---|---|

| Pharmaceutical Formulation | The pentahydrate form of calcium lactate exhibits better compaction properties for direct compression tablets compared to the trihydrate form. | nih.gov |

| Crystallization | A method was developed to produce L-calcium lactate crystals corresponding to the trihydrate or pentahydrate form from fermentation broth. | google.com |

| Physicochemical Properties | The USP defines specific ranges for loss on drying that differentiate the trihydrate (15-20%) from other hydrate forms. | drugfuture.com |

| Food Science | The formation of calcium lactate crystals (a mix of hydrates) on cheese is influenced by moisture, pH, and soluble calcium content. | nih.gov |

| Water Treatment | Calcium lactate has been studied as a biodegradable and non-toxic coagulant to reduce water turbidity. | researchgate.net |

| Construction Materials | Addition of calcium lactate enables bacteria to produce more calcite, increasing the strength of bioconcrete. | wikipedia.orgnih.gov |

Structure

3D Structure of Parent

Properties

CAS No. |

139061-06-6 |

|---|---|

Molecular Formula |

C6H16CaO9 |

Molecular Weight |

272.26 g/mol |

IUPAC Name |

calcium;2-hydroxypropanoate;trihydrate |

InChI |

InChI=1S/2C3H6O3.Ca.3H2O/c2*1-2(4)3(5)6;;;;/h2*2,4H,1H3,(H,5,6);;3*1H2/q;;+2;;;/p-2 |

InChI Key |

UBWYRXFZPXBISJ-UHFFFAOYSA-L |

Canonical SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.O.O.[Ca+2] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Process Optimization for Calcium Lactate Trihydrate

Fermentation-Based Production Pathways and Refinement

Microbial fermentation remains a cornerstone of lactic acid and subsequent calcium lactate (B86563) production. mdpi.com This biochemical route offers the advantage of producing specific isomers of lactic acid, which is crucial for various applications. researchgate.net The optimization of this process involves a multi-faceted approach, from the selection and engineering of microbial strains to the innovative techniques for product recovery.

Optimization of Microbial Strains for L-Lactate Production

The efficiency of lactic acid fermentation is heavily dependent on the microbial strains employed. Lactic acid bacteria (LAB), particularly species of Lactobacillus, are of great commercial importance due to their high acid tolerance and productivity. nih.gov Genetic engineering and selective screening are the most potent methods for obtaining stable and efficient strains for industrial applications. rsc.org The goal is to develop strains that can efficiently convert various cost-effective substrates, such as agro-industrial residues, into L-lactic acid. nih.govrsc.org

Key characteristics sought in optimized microbial strains include:

High L-lactic acid yield and purity: Strains are selected for their ability to predominantly produce the L(+) isomer of lactic acid. researchgate.net

Tolerance to high substrate and product concentrations: This allows for more concentrated fermentation broths, reducing downstream processing costs.

Utilization of a wide range of carbon sources: The ability to ferment inexpensive raw materials like sugarcane molasses, sweet sorghum juice, and lignocellulosic materials is economically advantageous. mdpi.comnih.gov

Optimal growth at specific temperatures and pH ranges: Tailoring strains to specific fermentation conditions can maximize productivity. rsc.org

| Strain | Substrate | Lactic Acid Concentration (g/L) | Temperature (°C) | pH |

| Lactobacillus fermentum DFRM8 | Sugarcane bagasse hydrolysate | 22.2 | 30 | 6.0 |

| Lactobacillus casei | Not specified | 33.72 | 37 | Not specified |

| Bacillus amyloliquefaciens J2V2AA | Sugarcane Molasses (30%) | 178 | 30 ± 2 | 4.6 (final) |

In-Situ Product Removal Techniques via Crystallization from Fermentation Broth

A significant challenge in lactic acid fermentation is product inhibition, where the accumulation of lactic acid can slow down or halt microbial activity. In-situ product removal (ISPR) techniques address this issue by continuously removing lactic acid from the fermentation broth as it is produced. elsevierpure.com Crystallization is a particularly effective ISPR method for calcium lactate production. uclouvain.be

By maintaining a low concentration of dissolved lactate in the broth, ISPR through crystallization can lead to:

Increased productivity: Fermentation coupled with ISPR has been shown to have significantly higher average productivity compared to traditional fed-batch fermentation. researchgate.netnih.gov

Reduced water and nutrient consumption: Reusing the fermentation medium after crystallization can save significant amounts of water and essential nutrients like inorganic salts and yeast extract. nih.gov

Simplified downstream processing: Direct crystallization of calcium lactate from the broth can streamline the purification process. uclouvain.be

A study utilizing a Bacillus coagulans strain demonstrated that three cycles of crystallization during fermentation resulted in 1.7 times higher average productivity and a 74.4% increase in L-lactic acid production compared to fed-batch fermentation. researchgate.netnih.gov

Impact of Media Composition and Fermentation Parameters on Calcium Lactate Trihydrate Yield and Purity

The composition of the fermentation medium and the control of process parameters are critical for maximizing the yield and purity of this compound. Key factors that are optimized include carbon source, nitrogen source, pH, and temperature. rsc.org

Carbon Source: While simple sugars like glucose are readily fermented, the use of cost-effective agro-industrial residues is a key area of research. rsc.org The concentration of the carbon source is also crucial, as very high concentrations can inhibit microbial growth.

pH Control: Maintaining an optimal pH is essential for microbial activity. Lactic acid production naturally lowers the pH of the medium, which can inhibit the fermenting microorganisms. mdpi.com Calcium carbonate is commonly used as a neutralizing agent to maintain the pH in a favorable range, typically between 6.0 and 7.0. rsc.orgresearchgate.net The use of recycled calcium carbonate has been shown to maintain a higher pH at higher lactate concentrations, leading to improved lactic acid yields. researchgate.net

Temperature: The optimal temperature for fermentation varies depending on the microbial strain used. For many Lactobacillus species, the optimal temperature range is between 37°C and 40°C. rsc.org

Chemical Synthesis Routes from Calcium Carbonate or Hydroxide (B78521) Precursors

While fermentation is a dominant production method, chemical synthesis routes offer alternative pathways to calcium lactate. These methods typically involve the reaction of a calcium precursor, such as calcium carbonate or calcium hydroxide, with a suitable organic molecule.

Direct Reaction of Glycerol (B35011) with Calcium Hydroxide Catalyzed by Nanocatalysts

A novel and promising chemical synthesis route involves the direct reaction of glycerol, a byproduct of biodiesel production, with calcium hydroxide in the presence of nanocatalysts. This method presents a sustainable alternative to the use of more expensive lactic acid as a starting material. mdpi.comresearchgate.net

Bimetallic nanocatalysts, such as gold-copper supported on silica (B1680970) (AuCu/SiO2), have shown high efficacy in this reaction. mdpi.com In one study, an Au0.5Cu10/SiO2 catalyst achieved an 87% yield of calcium lactate with a 96% conversion of glycerol. mdpi.com The reaction is typically carried out under an anaerobic atmosphere at elevated temperatures (e.g., 200°C). mdpi.com The synergistic interaction between the metallic nanoparticles is believed to facilitate the formation of calcium lactate. mdpi.com This catalytic process has a relatively mild energy barrier, making it an efficient alternative to traditional methods. mdpi.comresearchgate.net

| Catalyst | Glycerol Conversion (%) | Calcium Lactate Yield (%) | Temperature (°C) |

| Au0.5Cu10/SiO2 | 96 | 87 | 200 |

| Au0.8Cu10/SiO2 | 97 | 86 | 200 |

Neutralization Reactions with Lactic Acid: Process Efficiency and By-product Management

The most straightforward chemical synthesis of calcium lactate involves the neutralization of lactic acid with a calcium source, typically calcium carbonate or calcium hydroxide. google.com This method is simple and can produce high-purity calcium lactate. google.com

The reaction with calcium carbonate is as follows: 2CH₃CH(OH)COOH + CaCO₃ → (CH₃CH(OH)COO)₂Ca + H₂O + CO₂ google.com

With calcium hydroxide, the reaction is: 2CH₃CH(OH)COOH + Ca(OH)₂ → (CH₃CH(OH)COO)₂Ca + 2H₂O google.com

Process efficiency is influenced by factors such as reaction temperature, the order of addition of reactants, and the management of by-products. google.com For instance, slowly adding calcium carbonate to a lactic acid solution at a controlled temperature of around 30°C can yield calcium lactate with a purity of up to 99.9%. google.com

Utilizing Biowaste Sources for this compound Synthesis

The synthesis of calcium lactate can be achieved through environmentally friendly and economical routes by utilizing biowaste as a source of calcium. One such method involves the use of scallop shells, which are a form of biowaste, as a renewable calcium source. nih.gov This approach not only provides a value-added application for waste materials but also reduces environmental issues associated with their disposal. nih.gov

The process typically begins with cleaning the biowaste, such as scallop shells, to remove impurities. The cleaned material is then dried and ground into a fine powder, which primarily consists of calcium carbonate (CaCO₃). nih.gov This calcium carbonate powder is then reacted with lactic acid to produce calcium lactate. nih.govwikipedia.org The resulting calcium lactate can be crystallized from the solution. wikipedia.org For instance, L-calcium lactate can be prepared from oyster shells by cleaning, drying, and crushing the shells, followed by calcination to obtain calcium oxide (CaO). This CaO is then used to prepare lime milk, which is neutralized with L-lactic acid to yield calcium lactate crystals. guidechem.com This method represents an economical and environmentally conscious alternative to conventional synthesis. nih.gov

| Biowaste Source | Precursor Compound | Reactant | Product |

| Scallop Shells | Calcium Carbonate (CaCO₃) | Lactic Acid | Calcium Lactate |

| Oyster Shells | Calcium Carbonate (CaCO₃) | L-lactic Acid | L-Calcium Lactate |

Crystallization Kinetics and Polymorphism Control in this compound Production

The crystallization of calcium lactate is a critical step for its purification and recovery, particularly from fermentation broths. uclouvain.beuclouvain.be However, the crystallization kinetics of calcium lactate can be suboptimal, often leading to the formation of fine particles that are difficult to process. uclouvain.beuclouvain.be Understanding and controlling the crystallization process is essential for industrial applications. uclouvain.be

The crystal habit, which is the characteristic external shape of a crystal, and the particle size distribution of calcium lactate are influenced by a variety of factors during the crystallization process. wikipedia.org These factors include temperature, stirring rate, cooling rate, and the presence of additives. guidechem.com For example, research has identified optimal conditions for controlling the crystallization of Calcium L-lactate, such as a crystallization temperature of 39°C, a stirring rate of 220 r/min, and a cooling rate of 10°C/h. guidechem.com

The addition of certain substances can also modify crystal growth. The additive sodium dodecylbenzene (B1670861) sulfonate, at a concentration of 80mg/kg, has been shown to help in achieving a maximum average particle size of 236μm for Calcium L-lactate crystals. guidechem.com It is noted that at higher stirring rates with this additive, the secondary nucleation rate increases, which leads to a decrease in crystal particle size. guidechem.com In other contexts, such as the formation of calcium lactate crystals on cheese, physical characteristics like surface roughness and packaging tightness have been identified as significant factors affecting crystal formation. nih.gov

Table 1: Optimal Control Conditions for Calcium L-lactate Crystallization

| Parameter | Optimal Value |

|---|---|

| Crystallization Temperature | 39°C |

| Stirring Rate | 220 r/min |

| Cooling Rate | 10°C/h |

| Additive (Sodium dodecylbenzene sulfonate) | 80 mg/kg |

Calcium lactate can exist in several hydration states, most commonly as a pentahydrate (five water molecules), trihydrate (three water molecules), or in an anhydrous form (no water molecules). researchgate.netgoogle.comfda.gov Controlling the specific hydrate (B1144303) form during synthesis and storage is crucial as the physicochemical properties can differ between hydrates and anhydrates. rjpbcs.com

The transition between these states is primarily governed by temperature and relative humidity. nih.gov Calcium lactate pentahydrate is the form typically obtained when crystallizing from an aqueous solution at lower temperatures. guidechem.com The pentahydrate form is crystalline, whereas the anhydrous form is typically amorphous. researchgate.netnih.gov

Dehydration of the pentahydrate to the anhydrous form occurs upon heating; for instance, the pentahydrate loses water in a dry atmosphere at temperatures between 35 and 135°C. wikipedia.org One study noted that heating to 106°C causes a loss of 2.9 molecules of water. guidechem.com Conversely, the anhydrous form can hydrate to the pentahydrate form at 25°C and 75% relative humidity. wikipedia.org The kinetics of dehydration for the pentahydrate have been found to follow a zero-order mechanism. researchgate.netnih.gov Specific drying conditions post-crystallization can be manipulated to yield either the trihydrate or pentahydrate form. For example, a patented method describes obtaining L-calcium lactate trihydrate with a 21.4% weight loss on drying, and L-calcium lactate pentahydrate with a 24.4% weight loss on drying, by adjusting the process parameters. google.com

Table 2: Hydration States of Calcium Lactate

| Hydration State | Water Molecules | Typical Form | Key Transition Factors |

|---|---|---|---|

| Pentahydrate | 5 | Crystalline | Forms from aqueous solution at lower temperatures. guidechem.com |

| Trihydrate | 3 | Crystalline | Can be obtained through controlled drying. google.com |

Developing a robust and scalable crystallization process for calcium lactate is essential for industrial production, especially when recovering it from variable sources like fermentation broths. uclouvain.beuclouvain.be A key challenge is the tendency of calcium lactate to form fine particles, which complicates downstream processing. uclouvain.beuclouvain.be

A promising approach for industrial scale-up is cooling crystallization, due to the strong temperature dependence of calcium lactate's solubility. uclouvain.be To overcome issues like reactor caking, it is important to control seeding and the solid/liquid ratio of the suspension. uclouvain.be A slurry crystallization process can be designed to manage these specific challenges. uclouvain.be

For large-scale production, processes must be robust enough to handle the inherent variability in lactate concentration and impurity profiles from biological fermentation processes. uclouvain.beuclouvain.be One patented method for industrial production involves adding a poor solvent to the L-calcium lactate fermentation broth at a constant temperature (40-60°C), followed by a cooling crystallization step. google.com This method is reported to have a short production cycle, simple operation, and can achieve a single-pass yield of over 82.0%, producing uniform crystals suitable for large-scale industrialization. google.com Another one-step synthesis method reacting lactic acid and calcium carbonate, followed by crystallization using ethanol, has reported yields up to 87.2%. google.com Combining fermentation with in-situ product removal by crystallization has also been shown to significantly increase productivity. researchgate.net

Crystallographic and Supramolecular Architecture of Calcium Lactate Trihydrate

Elucidation of Crystal Structures via X-ray Diffraction (XRD) and Neutron Diffraction

The precise arrangement of atoms within a crystal lattice is fundamental to its physical and chemical properties. Techniques such as X-ray diffraction (XRD) and neutron diffraction are indispensable tools for determining these three-dimensional structures. mdpi.com While XRD interacts with the electron clouds of atoms, neutron diffraction interacts with the atomic nuclei, providing highly accurate positions for lighter atoms, especially hydrogen. mdpi.comarizona.edu This dual approach allows for a comprehensive understanding of the crystal architecture, including the complex hydrogen-bonding networks that are crucial in hydrated salts.

Although calcium lactate (B86563) pentahydrate is the most commonly characterized crystalline form, various other hydrates, including a trihydrate, have been cited in the literature. filinchuk.com The detailed structural elucidation for many of these, including the trihydrate, remains less comprehensive than for the pentahydrate.

Calcium lactate exhibits a range of hydration states, each with a distinct crystal lattice. The most stable and well-documented form under ambient conditions is the pentahydrate (Ca(C₃H₅O₃)₂·5H₂O). filinchuk.comresearchgate.net Powder X-ray diffraction (PXRD) studies confirm that the pentahydrate is a crystalline solid. researchgate.netnih.gov In contrast, the complete removal of water from the pentahydrate typically results in an amorphous anhydrate, which lacks a long-range ordered crystal lattice. researchgate.netnih.gov However, under specific conditions of controlled heating, a crystalline anhydrate form can be produced. filinchuk.com

Table 1: Comparison of Known Calcium Lactate Crystalline Forms

| Form | Chemical Formula | Crystallinity | Notes |

|---|---|---|---|

| Pentahydrate | Ca(C₃H₅O₃)₂·5H₂O | Crystalline | Most stable form at ambient conditions. filinchuk.com |

| Trihydrate | Ca(C₃H₅O₃)₂·3H₂O | Crystalline | One of the potential hydrated forms. chemicalbook.com |

| Dihydrate | Ca(C₃H₅O₃)₂·2H₂O | Crystalline | Isolated under specific temperature and humidity. filinchuk.com |

| Monohydrate | Ca(C₃H₅O₃)₂·H₂O | Crystalline | Obtained by heating the pentahydrate in a closed system. filinchuk.com |

| Anhydrate (Crystalline) | Ca(C₃H₅O₃)₂ | Crystalline | Can be formed by recrystallization from the amorphous phase at high temperatures. filinchuk.com |

The different hydrated states of calcium lactate (pentahydrate, trihydrate, dihydrate, etc.) are considered polymorphic forms, or more accurately, "pseudopolymorphs," as they differ in their stoichiometry with respect to the water solvent. nih.gov The formation of a specific polymorph is highly dependent on the conditions of crystallization, such as temperature, relative humidity (RH), and the presence of impurities. filinchuk.com For instance, the dihydrate form was found to emerge at 60°C within a relative humidity range of 50% to 80%. filinchuk.com

The preferred orientation of crystals is a key factor in bulk powder properties. In studies of calcium lactate pentahydrate, the crystals often exhibit a plate-like morphology with a smooth surface, which contrasts with the aggregated, rough-surfaced particles of the amorphous anhydrate. researchgate.net While specific preferred crystallization orientations for the trihydrate are not widely detailed, it is expected that, like other hydrates, its formation and morphology would be dictated by the thermodynamics and kinetics of nucleation and growth under specific environmental conditions.

Hydrogen Bonding Networks and Water Molecule Coordination in Calcium Lactate Trihydrate

In hydrated crystals, water molecules are not passive occupants; they are integral to the structure, forming extensive hydrogen-bonding networks and coordinating directly with the metal cations. nih.gov The water molecules can be classified as either "coordinate water," directly bonded to the calcium ion, or "lattice water," held in place by hydrogen bonds within the crystal structure. quora.com In the case of this compound, the three water molecules per formula unit would be arranged in a specific configuration around the Ca²⁺ ion and interconnected with the lactate anions via hydrogen bonds.

The calcium ion (Ca²⁺) typically exhibits coordination numbers ranging from six to eight in hydrated clusters, forming a primary hydration shell. frontiersin.org The lactate anion, with its carboxylate and hydroxyl groups, serves as a prime candidate for both coordinating to the calcium ion and participating in hydrogen bonding as a donor (from the -OH group) and an acceptor (from the carboxylate oxygens). Neutron diffraction studies are particularly powerful for precisely mapping these hydrogen bonds, but such detailed analysis specific to the trihydrate form is not extensively available. mdpi.com The stability of the trihydrate crystal lattice is fundamentally dependent on this intricate network of Ca-O coordination bonds and O-H···O hydrogen bonds involving the lactate ions and the water molecules.

Role of Chirality (L(+)-lactate vs. D(-)-lactate) on this compound Crystal Formation

Lactic acid is a chiral molecule, existing as L(+)-lactate and D(-)-lactate enantiomers. This chirality has a profound impact on the crystallization of its salts. wikipedia.org It has been demonstrated conclusively for calcium lactate pentahydrate that the pure L-form and the racemic DL-form (a 1:1 mixture of L and D enantiomers) crystallize in different structures with distinct XRD patterns. researchgate.netnih.gov

A key physicochemical difference is their solubility; the racemic DL-form of the pentahydrate is significantly less soluble than the pure L-enantiomer. wikipedia.org This lower solubility means that in solutions containing a mixture of enantiomers, the racemic DL-lactate crystals will preferentially precipitate. wikipedia.org This phenomenon is responsible for the formation of calcium lactate crystals in aged cheese, where bacterial activity can convert L-lactate to D-lactate, leading to the precipitation of the less soluble racemic salt. wisc.eduusda.gov While these findings are well-established for the pentahydrate, the specific influence of chirality on the nucleation and growth of the trihydrate form is less understood. However, it is reasonable to infer that similar principles would apply, with the L-trihydrate and DL-trihydrate forms likely exhibiting different crystal structures and solubilities.

Solid-State Thermodynamics and Phase Transitions of this compound

The thermodynamic stability and phase transitions of calcium lactate hydrates are crucial for their processing and storage. The pentahydrate is the most stable form at ambient temperature and humidity. filinchuk.com Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG) show that upon heating, the pentahydrate undergoes dehydration. nih.govrjpbcs.com DSC curves for the pentahydrate typically show a broad endothermic peak corresponding to the loss of water molecules, which ultimately yields the amorphous anhydrate. rjpbcs.com

The transition between different hydrated forms is a dynamic process governed by temperature and water activity (relative humidity). For example, the pentahydrate can transform into an amorphous anhydrate in a dry atmosphere, and this process is reversible upon an increase in humidity. filinchuk.com The amorphous anhydrate itself exhibits a glass transition at approximately 175°C, above which it may partially recrystallize into a crystalline anhydrate form. filinchuk.com

While detailed thermodynamic data specifically for the trihydrate are sparse, its stability would exist within a specific window of temperature and relative humidity, likely intermediate between the more and less hydrated forms. Phase transitions would involve the uptake or loss of water molecules to convert to other hydrates (e.g., dihydrate, pentahydrate) or the anhydrate, depending on the external conditions. The enthalpy changes associated with these transitions are a direct measure of the energy required to remove the water molecules from the crystal lattice.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| Calcium lactate |

| This compound |

| Calcium lactate pentahydrate |

| Calcium lactate dihydrate |

| Calcium lactate monohydrate |

| Calcium lactate anhydrate |

| L(+)-lactic acid |

| D(-)-lactic acid |

| Calcium Carbonate |

| Calcium Oxide |

| Calcium ion |

Advanced Spectroscopic and Analytical Characterization of Calcium Lactate Trihydrate

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Bonding Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the bonding structure within calcium lactate (B86563) trihydrate. These methods probe the vibrational modes of molecules, providing a unique spectral fingerprint of the compound.

The FTIR spectra of calcium lactate hydrates are characterized by several key absorption bands. A broad band observed in the region of 3000-3600 cm⁻¹ is attributed to the O-H stretching vibrations of the water molecules within the crystal lattice. lobachemie.compatsnap.com The asymmetric and symmetric stretching modes of the carboxylate group (RCOO⁻) of the lactate anion are prominent, typically appearing in the 1500-1750 cm⁻¹ range. lobachemie.compatsnap.com Specifically, peaks around 1592 cm⁻¹ and 1430 cm⁻¹ have been assigned to the asymmetric and symmetric stretching of the RCOO⁻ group, respectively. lobachemie.com Vibrations corresponding to C-H stretching and bending are also observed. researchgate.net The presence of Ca-O bonds is confirmed by vibrational characteristics at lower wavenumbers. musashino.com

Raman spectroscopy provides complementary information. Studies on related calcium salts have demonstrated its utility in identifying the vibrational modes of the oxalate (B1200264) group and the librational motions of water molecules. wjpps.com For calcium lactate, Raman spectroscopy can help to further refine the understanding of the protein structure changes when it interacts with other molecules, by analyzing shifts in the α-helix, β-sheet, turns, and random coil conformations. jungbunzlauer.com

The collective data from FTIR and Raman spectroscopy confirm the molecular identity and structural integrity of calcium lactate hydrates by identifying the distinctive vibrational signals associated with specific chemical interactions. musashino.comgoldsupplier.com

| Wavenumber Range (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| 3688–3016 | O–H stretching (asymmetric and symmetric) | Water (H₂O) |

| 1845–1456 | C=O stretching | Carboxylate (RCOO⁻) |

| ~1592 | Asymmetric stretching | Carboxylate (RCOO⁻) |

| ~1430 | Symmetric stretching | Carboxylate (RCOO⁻) |

| 1300-1400 | C-H bending | Alkyl group |

| Lower wavenumbers | Ca-O stretching | Calcium-Oxygen bond |

Thermal Analysis Techniques (DSC, TGA, DTA) for Dehydration, Thermal Stability, and Decomposition Pathways

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Differential Thermal Analysis (DTA), are crucial for investigating the thermal behavior of calcium lactate trihydrate. These methods provide insights into its dehydration process, thermal stability, and decomposition pathways. powderprocess.net

TGA measures the change in mass of a sample as a function of temperature. For calcium lactate hydrates, TGA curves typically show distinct mass loss steps corresponding to the removal of water molecules. The dehydration of the pentahydrate form is reported to be rapid at temperatures of 55°C and above. chemicalbook.com The thermal decomposition of calcium lactate generally occurs in three stages: dehydration, elimination of the organic component, and finally, decarbonization. lobachemie.comatamanchemicals.com

DSC and DTA measure the heat flow and temperature difference between a sample and a reference, respectively. These techniques reveal endothermic and exothermic events. The dehydration of calcium lactate is an endothermic process, appearing as a peak in the DSC or DTA curve. Following dehydration, further heating leads to the decomposition of the anhydrous salt. The melting point of anhydrous calcium lactate is approximately 240°C. patsnap.com The final decomposition product upon heating to high temperatures (around 600-800°C) is calcium oxide (CaO), which is formed through the decarbonation of an intermediate calcium carbonate. patsnap.compowderprocess.net

| Temperature Range (°C) | Process | Technique | Observation |

|---|---|---|---|

| Starting from ~55°C | Dehydration | TGA, DSC, DTA | Mass loss corresponding to water molecules; Endothermic peak |

| ~240°C | Melting of anhydrous form | TG-DTA | Rapid decrease in TG curve |

| 200-400°C | Organic decomposition | TG-DTA | Significant mass loss |

| 600-800°C | Decarbonation | TG-DTA | Second major mass loss, formation of CaO |

Microscopic Techniques (SEM, TEM) for Morphological and Microstructural Characterization

Microscopic techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed to visualize the morphology and microstructure of this compound crystals.

SEM images have revealed that calcium lactate can exist as plate-like crystals with a smooth surface. patsnap.com Other studies have described the morphology as firewood-like crystals of varying microsizes, sometimes accompanied by smaller, irregular crystals. The morphology can be influenced by the source of the calcium carbonate and the concentration of lactic acid used in its preparation. Dehydration of the crystalline pentahydrate can lead to the formation of an amorphous anhydrate with a rough surface and aggregated particles.

Solution-State Characterization: Speciation and Complex Formation in Aqueous Systems

In aqueous solutions, this compound dissociates to release calcium ions (Ca²⁺) and lactate ions (C₃H₅O₃⁻). The lactate ion, being the conjugate base of a weak acid, can undergo slight hydrolysis, which may result in a mildly alkaline solution.

The dissolution of calcium lactate is a two-step equilibrium process. Studies have shown that calcium salts of hydroxycarboxylic acids can be weak electrolytes. For instance, in a 0.27 M solution of calcium lactate, only about 21% of the calcium is present in its free, ionized form (Ca²⁺). This is explained by the formation of a complex between the calcium and lactate ions, specifically [Ca(C₃H₅O₃)]⁺. The solubility of calcium L-lactate paradoxically increases with temperature, while the concentration of free Ca²⁺ ions decreases, which further supports the formation of this complex as the ions become less hydrated.

Rheological Properties and Flow Characteristics of this compound Powders

The rheological properties of this compound powders are critical for various industrial applications, particularly in the pharmaceutical and food industries, where powder flowability affects processing and product uniformity. This compound typically occurs as a white or nearly white crystalline or granular powder. chemicalbook.com

The flow characteristics of a powder can be quantified using several indices, including the angle of repose, Carr's index, and the Hausner ratio.

Angle of Repose: This is the angle of the conical pile produced when a powder is poured onto a flat surface. A lower angle of repose indicates better flowability.

Carr's Index (CI): This is calculated from the bulk and tapped densities of the powder and is a measure of its compressibility. A lower Carr's index suggests better flow properties.

Hausner Ratio (HR): This is the ratio of the tapped density to the bulk density. A Hausner ratio close to 1 indicates excellent flowability, while higher values suggest poor flow.

While specific rheological data for this compound is not extensively detailed in the literature, the general principles of powder flow apply. The flow properties are influenced by particle size, shape, and surface characteristics, which, as noted from SEM studies, can be plate-like or irregular. patsnap.com

| Flow Character | Angle of Repose (°) | Carr's Index (%) | Hausner Ratio |

|---|---|---|---|

| Excellent | < 25 | ≤ 10 | 1.00–1.11 |

| Good | 25–30 | 11–15 | 1.12–1.18 |

| Fair | 30–40 | 16–20 | 1.19–1.25 |

| Passable | 40–45 | 21–25 | 1.26–1.34 |

| Poor | 45–55 | 26–31 | 1.35–1.45 |

| Very Poor | 55–65 | 32–37 | 1.46–1.59 |

| Extremely Poor | > 65 | > 38 | > 1.60 |

Interactions of Calcium Lactate Trihydrate with Complex Chemical and Biological Systems

Mechanistic Investigations of Calcium Lactate (B86563) Trihydrate as a Functional Excipient in Material Formulations

As a functional excipient, calcium lactate trihydrate contributes significantly to the physical characteristics and manufacturing efficiency of solid dosage forms, particularly in the pharmaceutical industry. Its properties directly impact tablet formation and powder handling.

Calcium lactate is utilized as a filler-binder in the direct compression of tablets. nih.govresearchgate.net The hydration state of calcium lactate significantly influences its compaction properties. formulationbio.com While research indicates that the pentahydrate form of calcium lactate exhibits superior compaction properties compared to the trihydrate form, the trihydrate is still a relevant compound in various formulations. nih.govresearchgate.net

The physical properties of the tablet, such as crushing strength, can be affected by the particle size of the calcium lactate used; a reduction in particle size has been shown to increase the crushing strength of the resulting tablet. formulationbio.com However, the pentahydrate form generally demonstrates better compaction characteristics and is less sensitive to the speed of the compaction process, making it highly suitable for high-speed tableting. nih.gov The properties of different calcium lactate forms are often compared to benchmark excipients like dicalcium phosphate (B84403) dihydrate. nih.gov

The flowability of a powder is a critical parameter in pharmaceutical manufacturing, ensuring uniform die filling and consistent tablet weight. nih.gov The characteristics of calcium lactate powders, including flowability, are crucial for their performance in direct compression. nih.gov

Research comparing a synthesized calcium lactate with a commercially available, directly compressible (DC) grade demonstrated significant differences in flow properties. The commercial DC calcium lactate exhibited better flowability, characterized by a shorter flowing time and a lower angle of repose, which are ideal for direct compression manufacturing. nih.gov In contrast, the synthesized version showed poorer flow, typical of powders that are not optimized for this process. nih.gov Factors such as moisture content, particle size, and particle shape are known to govern the flowability of powders. mdpi.comresearchgate.net Increased moisture can lead to the formation of liquid bridges between particles, hindering movement, while certain additives can act as lubricants to improve flow. mdpi.comresearchgate.net

Below is an interactive data table comparing the pharmacotechnical properties of two calcium lactate powders.

| Property | Synthesized Calcium Lactate | Commercial DC Calcium Lactate | Optimal for Direct Compression |

| Flowing Time (s) | 25.2 | 6.44 | Low |

| Angle of Repose (°) | ~32 | ~26 | < 30 |

| Flowing Rate (g/s) | 2.381 | 9.316 | High |

| Flow Behavior | Poor free flow | Good free flow | Good to Excellent |

| Data sourced from a comparative study on calcium lactate powders. nih.gov |

Interfacial Interactions in Composites and Hybrid Materials Incorporating this compound

This compound, primarily through the dissociation and release of calcium ions (Ca²⁺), plays a crucial role in the formation and stabilization of various composite and hybrid materials. patsnap.com These interfacial interactions are fundamental to the structural integrity and properties of the final material. nih.gov

A notable example is in the creation of hydrogel composites, such as calcium alginate microspheres. In this system, when a solution of sodium alginate is introduced into a solution containing calcium lactate, the divalent calcium ions replace the monovalent sodium ions in the alginate polymer matrix. patsnap.com This process, known as ionic cross-linking, results in the formation of a stable gel network. patsnap.com This interaction at the interface between the polymer and the ionic solution is essential for creating the desired material structure for applications like controlled-release delivery systems. formulationbio.com

Similarly, in food science, calcium lactate influences the texture of surimi gels. The Ca²⁺ ions bind to negatively charged myofibrils, creating protein-Ca²⁺-protein cross-links. mdpi.com This interfacial binding strengthens the gel structure, improving properties such as gel strength and water-holding capacity. mdpi.com These examples highlight the role of the calcium ion from this compound in mediating interactions at the molecular interface to build and reinforce composite material structures.

Fundamental Mechanistic Studies of Calcium Lactate's Influence on Biological Systems (Excluding Clinical Outcomes)

This compound influences fundamental biological processes by modulating the activity of enzymes and participating in specific metabolic pathways. The dissociated calcium ion is a key signaling molecule and cofactor in many enzymatic reactions. nih.gov

Calcium ions are known to stimulate various Ca²⁺-dependent enzymes, including certain lipases and proteases. nih.gov Research has shown that treatment with calcium lactate can enhance the activity of enzymes associated with energy metabolism. nih.govacs.org In a study on germinating soybeans, the application of calcium lactate led to an increase in the activity of enzymes related to both phosphorus and energy metabolism. nih.govresearchgate.net This modulation is crucial for cellular processes that require energy and the mobilization of stored nutrients. acs.org The presence of calcium ions can influence the conformation of proteins, which in turn can affect the catalytic activity of enzymes. mdpi.com

Calcium lactate plays a significant indirect role in the degradation of phytic acid, an anti-nutritional factor found in plant seeds that can limit mineral absorption. nih.gov The mechanism does not involve a direct chemical reaction between calcium lactate and phytic acid. Instead, calcium lactate facilitates the degradation process by enhancing the plant's own metabolic and enzymatic machinery. nih.govacs.org

The table below summarizes the effect of calcium lactate treatment on key parameters related to phytate degradation in soybean sprouts.

| Parameter | Effect of Calcium Lactate Treatment | Mechanism |

| Phytic Acid Content | Decreased | Enhanced enzymatic degradation nih.govacs.org |

| Available Phosphorus | Increased | Release from phytic acid nih.govacs.org |

| Phytase Activity | Enhanced | Upregulation of phosphorus metabolism nih.govresearchgate.net |

| Phosphatase Activity | Enhanced | Upregulation of phosphorus metabolism acs.org |

| Energy Metabolism | Accelerated | Increased activity of associated enzymes nih.govacs.org |

Interaction with Pectin (B1162225) in Plant Cell Walls

This compound serves as a source of calcium ions (Ca²⁺) which play a crucial role in the structural integrity of plant cell walls through their interaction with pectin. Pectin, a major component of the primary cell wall and the middle lamella, is a complex polysaccharide rich in galacturonic acid. energy.govquora.com The nature of the interaction between calcium ions and pectin is pivotal for cell wall strength, porosity, and intercellular adhesion. nih.govresearchgate.net

When this compound is introduced into an aqueous environment, it dissociates, releasing calcium ions. patsnap.comdrugbank.com These divalent cations can then interact with the unesterified carboxyl groups (-COO⁻) of adjacent pectin chains, specifically within the homogalacturonan (HG) regions. This interaction forms stable intermolecular cross-links, often referred to as calcium pectate or pectinate bridges. quora.comnih.govresearchgate.net This cross-linking is fundamental to the gel-like properties of the pectin matrix, which cements adjacent plant cells together and provides structural support. quora.com

The prevailing model for this interaction has been the "egg-box model," which visualizes Ca²⁺ ions fitting into the cavities between corrugated pectin chains, creating a stable, junction zone. nih.gov More recent computational studies, however, have proposed a "zipper model" as an alternative or complementary mechanism for pectin cross-linking. nih.gov Regardless of the precise model, the formation of these -COO⁻ — Ca²⁺ — -COO⁻ bridges is the primary mechanism for cross-linking in low methoxyl pectin under physiological conditions. nih.gov The extent of this cross-linking directly influences critical physical properties of the cell wall, including its strength and porosity, which in turn affects the passage of water and biologically significant molecules. nih.gov

Research has demonstrated a direct relationship between calcium concentration and the mechanical properties of pectin gels. As the concentration of available calcium ions increases, the strength of the resulting pectin gel is enhanced. nih.gov This fortification of the cell wall structure helps to delay softening and senescence in plant tissues, such as fruits. researchgate.net

| Factor | Role in Pectin Interaction | Outcome |

| Calcium Ions (Ca²⁺) | Binds to negatively charged carboxyl groups of adjacent pectin chains. | Formation of calcium pectate cross-links, strengthening the cell wall. quora.comresearchgate.net |

| Pectin (Homogalacturonan) | Provides the polysaccharide backbone with carboxyl groups for cross-linking. | Forms a gel-like matrix in the middle lamella and primary cell wall. energy.govnih.gov |

| Degree of Methylesterification | Determines the number of available free carboxyl groups on the pectin chain. | Low methoxyl pectin allows for more extensive Ca²⁺ cross-linking. nih.gov |

Ion Exchange and Precipitation Reactions of this compound in Controlled Environments

In controlled aqueous environments, this compound readily dissociates into calcium cations (Ca²⁺) and lactate anions (C₃H₅O₃⁻). patsnap.comnih.gov This dissociation is the prerequisite for its participation in ion exchange and precipitation reactions. The behavior of these ions, particularly the calcium ion, can be precisely studied and manipulated under laboratory conditions.

One area of research involves the dynamics of ligand exchange in supersaturated solutions. A study investigating the exchange between lactate and gluconate in calcium complexes demonstrated that this process can be slow. mejeri.dk When solid sodium D-gluconate was added to a saturated solution of calcium L-lactate, the solution became highly supersaturated with calcium D-gluconate. The precipitation of calcium D-gluconate only occurred after a significant lag phase of several hours. This delay indicates a slow exchange of L-lactate coordinated to calcium with the incoming D-gluconate. mejeri.dk A mathematical model was developed to describe the kinetics of this exchange, revealing a pseudo-first-order equilibration process. mejeri.dk

| Parameter | Value in H₂O | Value in D₂O |

| Time Constant for Exchange | 0.20 h⁻¹ | 0.15 h⁻¹ |

| Half-life for Equilibration | 3.5 hours | Not specified |

| Kinetic Isotope Effect (D/H) | 1.25 | Not applicable |

| Data derived from a study on lactate and D-gluconate exchange dynamics in supersaturated calcium solutions. mejeri.dk |

Precipitation reactions involving the calcium ion from calcium lactate are also utilized in environmental applications. In wastewater treatment, for instance, calcium lactate can be used as a source of calcium ions to remove excess phosphate. patsnap.com The calcium ions react with phosphate ions (PO₄³⁻) in the water to form calcium phosphate, a sparingly soluble salt that precipitates out of the solution. This process effectively reduces phosphorus levels in the water, helping to mitigate eutrophication. patsnap.com

Ca²⁺(aq) + PO₄³⁻(aq) → Ca₃(PO₄)₂(s) (unbalanced)

This reaction is a straightforward example of a precipitation reaction driven by the low solubility of the resulting salt. The efficiency of the precipitation is dependent on factors such as pH, temperature, and the concentration of the reacting ions.

Degradation Pathways and Stability Kinetics of Calcium Lactate Trihydrate

Dehydration and Hydration Behavior Under Controlled Environmental Conditions

The hydration state of calcium lactate (B86563) is highly sensitive to environmental conditions, particularly temperature and relative humidity (RH). Calcium lactate can exist in several hydrated forms, with the pentahydrate being the most common and stable under ambient conditions. filinchuk.com The transition between different hydration states, including the theoretical behavior of the trihydrate, is a dynamic process.

Studies on calcium lactate pentahydrate (CLP) show that it begins to dehydrate at a relative humidity of 10% at 30°C and 20% at 60°C, typically transforming into an amorphous anhydrous form. filinchuk.com The process of losing water from the crystalline structure is reversible. For instance, the pentahydrate can lose its water in a dry atmosphere at temperatures between 35°C and 135°C, and this process is reversed at 25°C and 75% relative humidity. wikipedia.org

The dehydration of CLP results in the formation of aggregated particles of amorphous calcium lactate anhydrate (CLA) with a rougher surface and an increased average particle size. nih.govresearchgate.net Conversely, the hydration of CLA leads to a significant decrease in surface roughness as it reverts to a crystalline hydrated form. nih.gov Dynamic vapor sorption (DVS) analysis has revealed the existence of transitory intermediate hydrates, such as a dihydrate form, under specific conditions of temperature and humidity (e.g., between 60% and 80% RH at 60°C), suggesting complex pathways for water removal and uptake. filinchuk.com This dynamic interplay between hydrate (B1144303) forms is crucial for long-term stability. filinchuk.comuclouvain.be

Thermal Decomposition Mechanisms and By-product Formation

When subjected to increasing temperatures, calcium lactate trihydrate undergoes a multi-stage thermal degradation process. While specific data for the trihydrate is limited, extensive research on calcium lactate pentahydrate provides a clear model for this behavior. The decomposition typically occurs in distinct steps: dehydration followed by the decomposition of the anhydrous salt. researchgate.net

Thermogravimetric analysis (TGA) of calcium lactate pentahydrate reveals a primary weight loss corresponding to the removal of water molecules (dehydration). tandfonline.com This initial stage for the pentahydrate occurs between approximately 70°C and 186°C. tandfonline.com Following dehydration, the anhydrous calcium lactate decomposes at higher temperatures. This process involves further weight loss in stages, for example, between 271°C to 369°C and 384°C to 530°C. tandfonline.com

The primary by-products formed during thermal decomposition are water (H₂O) from the dehydration step and carbon dioxide (CO₂) from the breakdown of the lactate moiety. tandfonline.com The final solid residue of the decomposition process is calcium oxide (CaO). researchgate.net Analysis of the evolved gases using techniques such as TGA combined with Fourier-transform infrared spectroscopy (FTIR) and mass spectrometry (MS) has confirmed that H₂O and CO₂ are the main evolved products during the degradation of calcium lactate pentahydrate. tandfonline.com

Table 1: Thermal Degradation Stages of Calcium Lactate Pentahydrate

This table is based on data for Calcium Lactate Pentahydrate as a model for hydrated calcium lactate compounds.

| Degradation Stage | Temperature Range (°C) | Process | Primary By-products |

| Stage 1 | 70 - 186 | Dehydration | Water (H₂O) |

| Stage 2 | 271 - 369 | Decomposition of Anhydrate | Carbon Dioxide (CO₂) |

| Stage 3 | 384 - 530 | Further Decomposition | Carbon Dioxide (CO₂) |

| Final Product | > 800 | - | Calcium Oxide (CaO) |

Long-Term Stability Studies and Influence of Environmental Factors (Humidity, Temperature)

The long-term stability of this compound is intrinsically linked to environmental temperature and humidity. These factors govern the transitions between hydrated and anhydrous forms, which can alter the compound's physical and chemical properties. researchgate.net

Humidity: Relative humidity is a critical determinant of stability. The pentahydrate form of calcium lactate is stable under ambient conditions but will dehydrate under low humidity, leading to the formation of an unstable amorphous phase. filinchuk.com Storing the compound in a dry atmosphere, especially at elevated temperatures, is not recommended as it promotes this transformation. filinchuk.com Conversely, high humidity can cause the anhydrous form to rehydrate. nih.gov The reversible nature of hydration means that fluctuations in ambient humidity can lead to physical changes in the material over time. wikipedia.org

Temperature: Temperature influences both the rate of dehydration and the solubility of calcium lactate. nih.govresearchgate.net Warmer storage temperatures increase the rate of water loss and also increase the compound's solubility. researchgate.net For long-term stability, it is crucial to store the material below the temperatures that initiate significant dehydration. filinchuk.com The stability of hydrates is dependent on both temperature and relative humidity, with sharp transitions between forms occurring at specific thresholds. filinchuk.com For example, calcium lactate pentahydrate is considered the most stable form for long-term storage under typical ambient conditions, but this stability is compromised by high temperatures combined with low humidity. filinchuk.com

Kinetic Modeling of Degradation Processes (e.g., Hancock-Sharp, Polany-Winger equations)

To quantify the rate and understand the mechanisms of degradation, kinetic models are applied to experimental data, often obtained from isothermal differential scanning calorimetry (DSC). nih.gov

The Hancock-Sharp equation is a common method used to analyze the kinetics of solid-state reactions, including the dehydration and hydration of calcium lactate. nih.gov This analysis helps to elucidate the reaction mechanism by fitting data to various kinetic models.

Research on the dehydration of calcium lactate pentahydrate (CLP) has shown that the process follows a zero-order mechanism, which is mathematically described by the Polanyi-Wigner equation. nih.gov This suggests that the rate of dehydration is constant and does not depend on the amount of remaining hydrated material under the studied conditions.

In contrast, the hydration of amorphous calcium lactate anhydrate (CLA) was found to follow a three-dimensional diffusion model, specifically the Ginstling-Brounshtein equation. nih.gov This indicates that the rate of hydration is controlled by the diffusion of water molecules through the product layer being formed on the surface of the particles. nih.gov

Table 2: Kinetic Models for Dehydration and Hydration of Calcium Lactate

This table is based on data for the pentahydrate and anhydrate forms.

| Process | Compound | Applicable Model | Deduced Mechanism |

| Dehydration | Calcium Lactate Pentahydrate (CLP) | Polanyi-Wigner (Zero-Order) | Constant rate of water loss from the crystal surface. |

| Hydration | Calcium Lactate Anhydrate (CLA) | Ginstling-Brounshtein | Three-dimensional diffusion of water into the particle. |

Computational Modeling and Theoretical Investigations of Calcium Lactate Trihydrate

Quantum Chemical Calculations for Electronic Structure and Bonding Characteristics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule by solving the Schrödinger equation. Methods such as Hartree-Fock (HF), post-Hartree-Fock methods (like Configuration Interaction and Coupled Cluster), and Density Functional Theory (DFT) are employed to determine the electronic structure of molecules. mdpi.comrsc.org

For calcium lactate (B86563) trihydrate, these calculations would reveal the nature of the chemical bonds. The primary interaction is the ionic bond between the calcium cation (Ca²⁺) and the two carboxylate anions (-COO⁻) of the lactate molecules. Quantum calculations can quantify the degree of charge transfer and the ionic character of these bonds. Furthermore, they can describe the coordination of the three water molecules to the calcium ion and the hydrogen bonding network between the water molecules and the lactate anions.

Key characteristics that can be determined include:

Molecular Orbital Analysis: Identification of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand chemical reactivity.

Electron Density Distribution: Mapping the electron density to visualize charge distribution and identify electrophilic and nucleophilic sites.

Bond Order and Strength: Quantifying the strength and nature (ionic vs. covalent) of the interactions between the calcium ion, lactate anions, and water molecules. nih.govnih.gov

Vibrational Frequencies: Predicting infrared (IR) and Raman spectra, which can be compared with experimental data to validate the computed structure.

While specific quantum chemical studies focused solely on calcium lactate trihydrate are not prominent in the literature, the principles from calculations on similar ionic and hydrated species provide a robust framework for its theoretical investigation. mdpi.comresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. acs.orgacs.org By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of molecular behavior, including conformational changes and intermolecular interactions.

In the context of this compound, an MD simulation would typically involve the following steps:

Force Field Parameterization: A classical force field (e.g., CHARMM, AMBER) is chosen and parameterized to accurately describe the potential energy of the system. This includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic forces) for the calcium ion, lactate anions, and water molecules. acs.orgmdpi.com

System Setup: A simulation box is created containing one or more units of this compound, often solvated in a larger volume of water to simulate an aqueous environment.

Simulation: The simulation is run for a duration ranging from nanoseconds to microseconds, tracking the trajectory of every atom.

From the resulting trajectories, several properties can be analyzed:

Conformational Analysis: The flexibility of the lactate molecules, including the rotation around C-C single bonds, can be assessed. MD simulations can identify the most stable conformations and the energy barriers between them.

Intermolecular Interactions: The strength and dynamics of hydrogen bonds between the water molecules of hydration, the lactate's hydroxyl and carboxylate groups, and surrounding water molecules can be quantified. nih.gov The coordination of water and carboxylate groups around the calcium ion can also be studied in detail. mdpi.com

Hydration Shell Dynamics: In an aqueous solution, MD can characterize the structure and dynamics of the water molecules surrounding the this compound complex, providing insight into its interaction with the solvent.

Density Functional Theory (DFT) Studies on Crystalline and Amorphous Phases

Density Functional Theory (DFT) is a computationally efficient quantum mechanical method that is particularly well-suited for studying solid-state systems. acs.org It can be used to investigate the properties of both highly ordered crystalline phases and disordered amorphous phases of materials. aps.orgeag.com

For calcium lactate, which is known to exist in both crystalline (e.g., pentahydrate, trihydrate) and amorphous anhydrous forms, DFT studies can provide crucial insights into their relative stability and properties. nih.gov

Crystalline Phase: For the crystalline trihydrate, DFT calculations on the unit cell can predict its equilibrium lattice parameters, cohesive energy, and electronic band structure. These calculations can confirm the most stable arrangement of ions and water molecules in the crystal lattice. acs.org

Amorphous Phase: Modeling the amorphous state is more complex and typically involves a "melt-and-quench" simulation protocol. A crystalline structure is computationally melted at a high temperature and then rapidly cooled to "freeze" it into a disordered, amorphous arrangement. DFT is then used to relax this structure and calculate its properties. aps.org

Comparative Analysis: By comparing the total energies calculated by DFT for the crystalline and amorphous phases, their relative thermodynamic stability can be determined. libretexts.org DFT can also reveal differences in local coordination environments, bond lengths, and electronic properties between the two phases, helping to explain experimental observations such as differences in solubility and mechanical properties. eag.comlibretexts.org

Prediction of this compound Solubility and Phase Behavior

Computational methods are increasingly used to predict the solubility and phase behavior of chemical compounds, which are critical properties in pharmaceuticals and food science. nih.govresearchgate.net These predictive models can be broadly categorized into first-principles methods and empirical or machine learning approaches. nih.govsemanticscholar.org

Thermodynamic Models: Approaches like the Conductor-like Screening Model for Real Solvents (COSMO-RS) can predict solubility based on the chemical potential of the solute in different solvents, derived from quantum chemical calculations of the molecule's surface polarity.

Molecular Dynamics Simulations: Solubility can be estimated by calculating the free energy of solvation. This involves computationally transferring a molecule from a gas or solid phase into a solvent and calculating the associated free energy change. MD simulations are essential for this process, as they properly sample the interactions between the solute and solvent molecules.

Phase Behavior Prediction: Computational thermodynamics can be used to construct phase diagrams that show the stable forms of calcium lactate (e.g., trihydrate, pentahydrate, amorphous) as a function of temperature and relative humidity. These models integrate calculated energies of different solid phases with thermodynamic models for water activity to predict transition points.

Experimental data on the phase behavior of calcium L-lactate provides a benchmark for such predictive models.

Experimentally Observed Phase Transitions of Calcium L-Lactate

| Starting Material | Condition Change | Intermediate Phase(s) | Final Phase |

|---|---|---|---|

| Crystalline Anhydrate | Increase Relative Humidity to 70% at 30°C | - | Crystalline Pentahydrate |

| Crystalline Pentahydrate | Decrease Relative Humidity to 0% | - | Amorphous Anhydrate |

| Crystalline Pentahydrate | Heating at 60°C with increasing RH | Crystalline Dihydrate (at 60-80% RH) | - |

| Amorphous Anhydrate | Heating above 175°C | - | Crystalline Anhydrate |

Mechanistic Modeling of Reaction Pathways in this compound Synthesis

Mechanistic modeling aims to understand and quantify the individual steps involved in a chemical reaction. For the synthesis of calcium lactate, computational studies can help elucidate reaction mechanisms and predict kinetics.

One studied synthesis route is the direct reaction of glycerol (B35011) with calcium hydroxide (B78521), catalyzed by a bimetallic AuCu/SiO₂ catalyst. scielo.org.co While this reaction produces calcium lactate, not specifically the trihydrate form which crystallizes later, the modeling of the core synthesis is highly relevant.

Kinetic modeling of this reaction has been performed using an empirical power-function approach. scielo.org.co The consumption rate of glycerol was simulated to determine the activation energy (Ea) and the reaction orders with respect to the concentrations of the reactants and the catalyst.

Kinetic Parameters for Calcium Lactate Synthesis from Glycerol

| Parameter | Value | Description |

|---|---|---|

| Activation Energy (Ea) | 44.3 kJ·mol⁻¹ | The minimum energy required to initiate the reaction. |

| Reaction Order (Glycerol) | 0.23 | The exponent of the glycerol concentration in the rate law. |

| Reaction Order (Ca(OH)₂) | 1.04 | The exponent of the calcium hydroxide concentration in the rate law. |

| Reaction Order (Catalyst) | 0.7 | The exponent of the catalyst concentration in the rate law. |

This model indicates that the synthesis can proceed efficiently over a mild energy barrier. scielo.org.co More advanced mechanistic modeling, often using DFT, could be employed to investigate the elementary steps of the reaction on the catalyst surface, including the adsorption of reactants, the breaking and forming of chemical bonds in surface intermediates, and the desorption of the calcium lactate product. Such studies provide a deeper, atomistic understanding of the catalytic cycle. researchgate.netmdpi.comresearchgate.netnih.gov

Regulatory Science and Industrial Scale Up Considerations for Calcium Lactate Trihydrate

Quality Control and Analytical Method Validation for Calcium Lactate (B86563) Trihydrate Manufacturing

The manufacturing of calcium lactate trihydrate for use in food and pharmaceutical applications necessitates stringent quality control (QC) and validated analytical methods to ensure its purity, identity, and consistency. QC testing is performed at various stages, from raw materials to the final product, to ensure compliance with predefined specifications.

Key quality control parameters for this compound typically include:

Identification: Confirmation of the chemical identity of the substance. This is often achieved using infrared (IR) spectroscopy, which provides a unique fingerprint of the molecule. drugfuture.com A solution of calcium lactate is also expected to give positive tests for both calcium and lactate. mubychem.comkingofchemicals.com

Assay: Determination of the purity of the substance. Titrimetric methods are commonly employed, such as complexometric titration with edetate disodium (B8443419) (EDTA) to quantify the calcium content. drugfuture.comfao.org The assay is typically calculated on a dried basis and should fall within a specified range, for example, not less than 98.0% and not more than 101.0% of C₆H₁₀CaO₆. mubychem.comdrugfuture.com

Loss on Drying: This test determines the amount of water in the sample. For this compound, the expected loss on drying is typically between 15.0% and 20.0%. mubychem.comdrugfuture.com This is a critical parameter to distinguish the trihydrate form from other hydrates like the pentahydrate or the anhydrous form. drugfuture.com

Acidity/Alkalinity: The pH of a solution of this compound is measured to ensure it falls within an acceptable range, generally between 6.0 and 8.0 for a 1 in 20 solution. fao.org A titration with a standardized acid or base can also be used to quantify acidity, with limits often expressed as a percentage of lactic acid. mubychem.comdrugfuture.com

Impurities: Tests are conducted to control the levels of various potential impurities, including heavy metals (like lead), magnesium, alkali salts, chlorides, and sulfates. mubychem.comkingofchemicals.com

Analytical Method Validation is a formal process to confirm that the analytical procedures used for QC testing are suitable for their intended purpose. This involves demonstrating that the methods are accurate, precise, specific, linear, and robust. nih.govresearchgate.net For instance, the validation of an HPLC method for quantifying lactate would involve assessing its ability to separate lactate from potential impurities and degradation products, its linearity over a range of concentrations, and its precision through repeated measurements. europa.eu

The following table summarizes common analytical tests and acceptance criteria for calcium lactate based on pharmacopoeial standards, with a focus on the trihydrate where specified.

Interactive Data Table: Quality Control Specifications for Calcium Lactate

| Parameter | Method | Acceptance Criteria for Trihydrate |

|---|---|---|

| Assay | Titration with EDTA | 98.0% - 101.0% (on dried basis) |

| Identification | Infrared Spectroscopy / Chemical Tests | Conforms to standard |

| Loss on Drying | Gravimetric (drying at 120°C) | 15.0% - 20.0% |

| Acidity | Titration | ≤ 0.45% (as lactic acid) |

| Heavy Metals | Colorimetric/Spectrometric | ≤ 20 ppm |

| Magnesium & Alkali Salts | Gravimetric | ≤ 1.0% |

Regulatory Frameworks for Industrial Additives and Excipients (e.g., GRAS status, Pharmacopoeial Standards)

The use of this compound in food and pharmaceutical products is governed by comprehensive regulatory frameworks to ensure public safety. In the United States, the Food and Drug Administration (FDA) classifies calcium lactate as Generally Recognized as Safe (GRAS) for its intended use in food. wikipedia.org This status is codified in the Code of Federal Regulations (CFR), specifically under 21 CFR 184.1207. ecfr.gov The GRAS affirmation is based on the condition that the substance is of appropriate food-grade quality and is used in accordance with current Good Manufacturing Practices (cGMP). ecfr.gov As a food additive, it serves various functions, including as a firming agent, flavor enhancer, leavening agent, nutrient supplement, and stabilizer. ecfr.govfda.gov

In addition to its GRAS status for food, calcium lactate is also recognized in major pharmacopoeias, which provide standards for its use as a pharmaceutical excipient and active pharmaceutical ingredient (API). These pharmacopoeias establish legally enforceable standards for identity, strength, quality, and purity. Key pharmacopoeial monographs for calcium lactate include:

United States Pharmacopeia (USP): The USP monograph for calcium lactate provides detailed specifications for its identification, assay, loss on drying for different hydrates (including trihydrate), and limits for impurities. drugfuture.comdrugfuture.comusp.org

European Pharmacopoeia (EP): Similarly, the EP provides a monograph for calcium lactate, outlining its quality requirements for use in medicinal products within Europe. mubychem.comkingofchemicals.com

Food Chemicals Codex (FCC): The FCC provides internationally recognized standards for the purity and identity of food ingredients. The specifications for calcium lactate in the FCC are referenced in the FDA's GRAS notification. mubychem.comecfr.gov

These regulatory frameworks ensure that this compound used in consumer products is manufactured to a high standard of quality and is safe for its intended purpose. The following table outlines the key regulatory statuses and functions of calcium lactate.

Interactive Data Table: Regulatory Status and Functions of Calcium Lactate

| Regulatory Body / Standard | Status | Approved Functions |

|---|---|---|

| U.S. FDA | GRAS (21 CFR 184.1207) | Firming agent, flavor enhancer, leavening agent, nutrient supplement, stabilizer, thickener |

| United States Pharmacopeia (USP) | Pharmacopoeial Standard | Pharmaceutical excipient, source of calcium |

| European Pharmacopoeia (EP) | Pharmacopoeial Standard | Pharmaceutical excipient, source of calcium |

| Food Chemicals Codex (FCC) | Food Grade Standard | Buffer, dough conditioner, yeast food |

| Codex Alimentarius (GSFA) | Food Additive | Acidity regulator, firming agent, flour treatment agent, thickener |

Process Analytical Technology (PAT) Applications in this compound Production

Process Analytical Technology (PAT) is a framework encouraged by regulatory agencies like the FDA to design, analyze, and control manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. ntnu.nomt.com The goal is to build quality into the product rather than testing it in at the end. hamiltoncompany.com In the production of this compound, which often involves a crystallization step, PAT can be instrumental in ensuring the consistent formation of the desired crystal form (trihydrate) with the correct particle size distribution and purity. sailife.compharmamanufacturing.com

Crystallization is a critical process parameter (CPP) that directly impacts the critical quality attributes (CQAs) of the final product, such as solubility, flowability, and stability. nih.gov PAT tools can be applied to monitor and control the crystallization of this compound in real-time.

Potential PAT applications in this compound production include:

Supersaturation Monitoring: Supersaturation is the driving force for crystallization. europeanpharmaceuticalreview.com In-situ probes, such as those using Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, can monitor the concentration of calcium lactate in the solution in real-time. This allows for precise control over the cooling or anti-solvent addition rate to maintain the optimal level of supersaturation, promoting crystal growth over nucleation and leading to a more uniform particle size.

Crystal Size and Shape Analysis: In-line particle size analyzers, such as Focused Beam Reflectance Measurement (FBRM), can track the evolution of crystal size and count throughout the process. sailife.com This provides immediate feedback on how process parameters are affecting the crystal population, allowing for adjustments to be made to achieve the target particle size distribution.